2-Hydroxy-4-methyl-5-nitropyridine
Overview
Description
2-Hydroxy-4-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It appears as yellow to orange crystalline powder and is known for its stability and unique chemical properties . This compound is used in various scientific research applications due to its reactivity and potential for forming derivatives.
Scientific Research Applications
2-Hydroxy-4-methyl-5-nitropyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
2-Hydroxy-4-methyl-5-nitropyridine is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that nitropyridines can interact with various biological targets depending on their specific structures .
Mode of Action
Nitropyridines, in general, can undergo various chemical reactions due to the presence of the nitro group and the pyridine ring, which may influence their interaction with biological targets .
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.16, indicating a balance between hydrophilicity and lipophilicity, which could influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-4-methyl-5-nitropyridine. For instance, it should be stored in a cool, dry, and well-ventilated place . Exposure to light or heat may affect its stability .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-4-methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. Additionally, this compound has been found to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that the dosage must be carefully controlled to avoid toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Enzymes such as oxidoreductases play a crucial role in the metabolism of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biochemical activity. The transport mechanisms ensure that this compound reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. The localization to particular subcellular regions allows this compound to exert its effects precisely where needed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methyl-5-nitropyridine typically involves the nitration of 2-Hydroxy-4-methylpyridine. The process begins with the dissolution of 2-amino-4-methyl-5-nitropyridine in concentrated sulfuric acid, followed by the addition of sodium nitrite at low temperatures . The reaction mixture is then stirred and maintained at a specific temperature to ensure complete nitration.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridines.
Comparison with Similar Compounds
- 2-Hydroxy-5-nitro-4-picoline
- 4-Methyl-5-nitro-2-pyridinol
- 4-Methyl-5-nitro-2-pyridone
- 5-Nitro-4-picolin-2-ol
Uniqueness: 2-Hydroxy-4-methyl-5-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-methyl-5-nitro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-6(9)7-3-5(4)8(10)11/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEHUZHKFUNHCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323078 | |
Record name | 2-Hydroxy-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21901-41-7 | |
Record name | 4-Methyl-5-nitro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21901-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 402987 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021901417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21901-41-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 2-hydroxy-4-methyl-5-nitropyridine revealed by computational studies?
A1: Density Functional Theory (DFT) calculations have been instrumental in understanding the structure of this compound [, ]. These studies provide insights into the molecule's conformational stability, vibrational modes, and electronic properties, such as HOMO-LUMO energy gaps, which are crucial for predicting reactivity and potential interactions with other molecules.
Q2: How do researchers utilize vibrational spectroscopy and computational chemistry to study this compound?
A2: Researchers utilize Infrared (IR) and Raman spectroscopy to experimentally determine the vibrational frequencies of the molecule []. These experimental findings are then compared with theoretical vibrational frequencies calculated using DFT methods. This combined approach allows for accurate vibrational assignments, aiding in the characterization and identification of the compound []. Additionally, DFT calculations provide insights into the molecule's electronic structure, which is crucial for understanding its potential reactivity and interactions [].
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